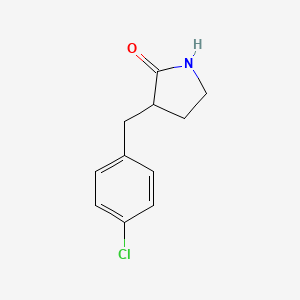
ethyl2-cyclopropylethanecarboximidatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl2-cyclopropylethanecarboximidatehydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group attached to an ethanimidate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclopropylethanimidate hydrochloride typically involves the reaction of ethyl cyclopropylacetate with an appropriate amidating agent under controlled conditions. One common method involves the use of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of ethyl 2-cyclopropylethanimidate hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl2-cyclopropylethanecarboximidatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylcarboxylic acid derivatives, while substitution reactions can produce a variety of substituted ethanimidates.
Wissenschaftliche Forschungsanwendungen
ethyl2-cyclopropylethanecarboximidatehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 2-cyclopropylethanimidate hydrochloride involves its interaction with molecular targets through its functional groups. The cyclopropyl group can engage in ring-opening reactions, while the ethanimidate moiety can participate in nucleophilic attacks. These interactions can modulate various biochemical pathways and molecular processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
ethyl2-cyclopropylethanecarboximidatehydrochloride can be compared with other similar compounds such as ethyl 2-chloroethanimidate hydrochloride and ethyl 2-bromoethanimidate hydrochloride These compounds share similar structural features but differ in their reactivity and applications The presence of different substituents (eg
List of Similar Compounds
- Ethyl 2-chloroethanimidate hydrochloride
- Ethyl 2-bromoethanimidate hydrochloride
- Ethyl 2-fluoroethanimidate hydrochloride
These compounds highlight the diversity within the ethanimidate family and underscore the unique properties of ethyl 2-cyclopropylethanimidate hydrochloride.
Eigenschaften
Molekularformel |
C7H14ClNO |
|---|---|
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
ethyl 2-cyclopropylethanimidate;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-9-7(8)5-6-3-4-6;/h6,8H,2-5H2,1H3;1H |
InChI-Schlüssel |
GADZJRLJURVSLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)CC1CC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Bromo-6-[(3-methylpiperidyl)methyl]pyridine](/img/structure/B8503968.png)

![2-[(4-Butylphenyl)sulfamoyl]benzoic acid](/img/structure/B8503984.png)



![2,6-Dichlorothieno[2,3-b]pyridine-5-carbaldehyde](/img/structure/B8504013.png)
![Methyl 4-[(pyridine-3-ylmethyl)-amino]-cyclohexane-carboxylate](/img/structure/B8504014.png)


